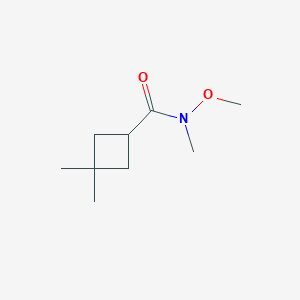
3-(Fluoromethyl)-4-(m-tolyl)pyrrolidine
Übersicht
Beschreibung
3-(Fluoromethyl)-4-(m-tolyl)pyrrolidine, also known as 3F4MP, is an organic compound consisting of a cyclic, nitrogen-containing heterocycle. It is a member of the pyrrolidine family, and is a synthetic compound with a variety of applications in the fields of chemistry and pharmacology. In particular, 3F4MP has been used extensively in scientific research, due to its unique properties, including its ability to act as a chiral ligand and its high solubility in both polar and non-polar solvents.
Wissenschaftliche Forschungsanwendungen
Organocatalysis
A study by Sparr et al. (2009) highlights the use of a fluorinated pyrrolidine derivative as a secondary amine organocatalyst. The incorporation of a fluorine atom beta to the pyrrolidine nitrogen enhances asymmetric induction in organocatalytic reactions, demonstrating the potential of fluorinated pyrrolidines in catalyst design and problem-solving in organocatalysis (Sparr, Schweizer, Senn, & Gilmour, 2009).
Chemosensors
Maity and Govindaraju (2010) developed a pyrrolidine-constrained bipyridyl-dansyl conjugate, illustrating the application of fluoropyrrolidines as selective chemosensors for Al(3+) ions. This showcases the utility of fluoropyrrolidine derivatives in the development of sensitive and selective chemosensors (Maity & Govindaraju, 2010).
Medicinal Chemistry and Drug Synthesis
Pfund and Lequeux (2017) reviewed the synthesis of fluoropyrrolidines and (fluoroalkyl)pyrrolidines, highlighting their importance in the preparation of medicinal drugs and as organocatalysts. The synthesis techniques include fluorination of pyrrolidine derivatives or multistep synthesis from fluoroalkyl precursors, indicating the critical role of these compounds in drug development and organic synthesis (Pfund & Lequeux, 2017).
Material Science
Yang et al. (2013) designed and synthesized a heteroatom-containing organic fluorophore based on pyrrolidine, which demonstrates aggregation-induced emission (AIE) and intramolecular charge transfer (ICT). This fluorophore acts as a fluorescent pH sensor, revealing the applicability of fluoropyrrolidine derivatives in material science for sensor technology (Yang, Qin, Lam, Chen, Sung, Williams, Tang, 2013).
Organic Chemistry and Synthesis
Rodinovskaya et al. (2008) utilized fluoropyrrolidine derivatives for the one-pot synthesis of diverse substituted pyridine-thiones, indicating the versatility of these compounds in facilitating complex organic syntheses and the construction of heterocyclic compounds (Rodinovskaya, Shestopalov, Gromova, & Shestopalov, 2008).
Wirkmechanismus
Target of Action
Pyrrolidine derivatives are often used in the synthesis of pharmaceuticals and other biologically active compounds . They can act as organocatalysts for various asymmetric reactions .
Mode of Action
The mode of action of pyrrolidine derivatives can vary greatly depending on their specific structure and the target they interact with. For example, the pyrrolidine–NH group is crucial for the activation of the aldehyde or ketone .
Biochemical Pathways
Pyrrolidine derivatives can be involved in a variety of biochemical pathways. For instance, they can catalyze a series of asymmetric catalytic processes, including aldol reaction, Mannich reaction, Michael reaction, Diels–Alder reaction, α-amination of aldehydes, and α-alkylation of aldehydes .
Result of Action
The result of the action of pyrrolidine derivatives can vary greatly depending on their specific structure and the biochemical pathways they are involved in. For example, they can catalyze the formation of new compounds in asymmetric reactions .
Action Environment
The action of a compound can be influenced by various environmental factors such as pH, temperature, and the presence of other compounds. For instance, pyrrolidine-based chiral porous polymers have been shown to be effective heterogeneous organocatalysts for the asymmetric Michael addition of cyclohexanone to nitroolefins in pure water .
Eigenschaften
IUPAC Name |
3-(fluoromethyl)-4-(3-methylphenyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FN/c1-9-3-2-4-10(5-9)12-8-14-7-11(12)6-13/h2-5,11-12,14H,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USQMIOCPIXKPCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2CNCC2CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Fluoromethyl)-4-(m-tolyl)pyrrolidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(3,3-Dimethylbutan-2-yl)[(2-fluorophenyl)methyl]amine](/img/structure/B1488385.png)



![[1-(6-Aminopyridazin-3-yl)piperidin-4-yl]methanol](/img/structure/B1488389.png)



![1-[(Octylamino)methyl]cyclobutan-1-ol](/img/structure/B1488397.png)


![[4-(Hydroxymethyl)pyridin-3-yl]methanol hydrochloride](/img/structure/B1488402.png)